N6-D-Gluconoyl-L-lysine
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Overview
Description
N6-D-Gluconoyl-L-lysine is a compound with the molecular formula C12H24N2O8 and a molecular weight of 324.32756. It is also known by its synonym, N-[(5S)-5-Amino-5-carboxypentyl]-D-gluconamide . This compound is characterized by its unique structure, which includes a gluconoyl group attached to the lysine amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-D-Gluconoyl-L-lysine typically involves the reaction of D-gluconic acid with L-lysine. The reaction conditions often include the use of solvents such as water or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the gluconoyl-lysine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N6-D-Gluconoyl-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the gluconoyl group to its corresponding alcohol.
Substitution: The amino group in lysine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lysine derivatives .
Scientific Research Applications
N6-D-Gluconoyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N6-D-Gluconoyl-L-lysine involves its interaction with specific molecular targets. The gluconoyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. This can result in the inhibition of enzyme activity or the alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N6-D-Gluconoyl-L-arginine: Similar structure but with arginine instead of lysine.
N6-D-Gluconoyl-L-ornithine: Similar structure but with ornithine instead of lysine.
Uniqueness
N6-D-Gluconoyl-L-lysine is unique due to its specific interaction with lysine residues in proteins, which can lead to distinct biological effects compared to other gluconoyl derivatives .
Properties
CAS No. |
94071-01-9 |
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Molecular Formula |
C12H24N2O8 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O8/c13-6(12(21)22)3-1-2-4-14-11(20)10(19)9(18)8(17)7(16)5-15/h6-10,15-19H,1-5,13H2,(H,14,20)(H,21,22)/t6-,7+,8+,9-,10+/m0/s1 |
InChI Key |
FBVIZNUUKKOZQB-LOLPMWEVSA-N |
Isomeric SMILES |
C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)N |
Origin of Product |
United States |
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